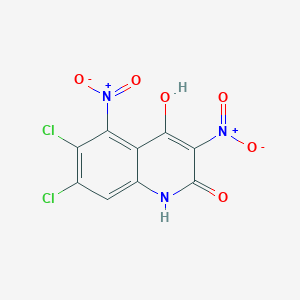
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include the nitration of a quinoline precursor followed by chlorination and hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups may yield amino derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloroquinoline: A simpler quinoline derivative with similar structural features.
4-Hydroxyquinoline: Known for its antimicrobial properties.
3,5-Dinitroquinoline: Contains nitro groups that contribute to its reactivity.
Uniqueness
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one is unique due to the combination of chloro, hydroxy, and nitro functional groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
158787-39-4 |
|---|---|
Molekularformel |
C9H3Cl2N3O6 |
Molekulargewicht |
320.04 g/mol |
IUPAC-Name |
6,7-dichloro-4-hydroxy-3,5-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H3Cl2N3O6/c10-2-1-3-4(6(5(2)11)13(17)18)8(15)7(14(19)20)9(16)12-3/h1H,(H2,12,15,16) |
InChI-Schlüssel |
LYJZGQFTGAGALH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])C(=C(C(=O)N2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


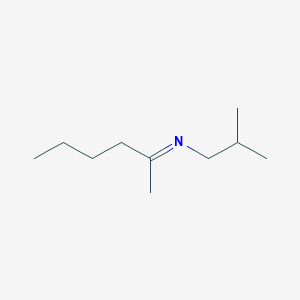
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)

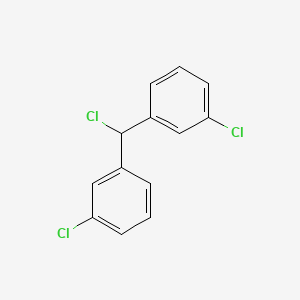
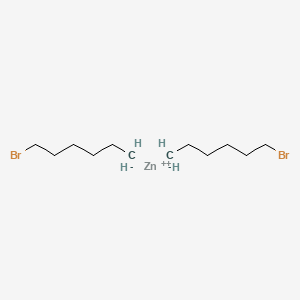
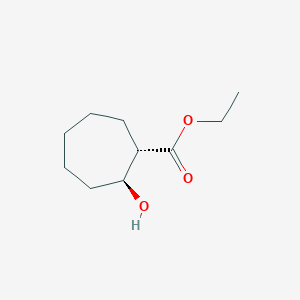
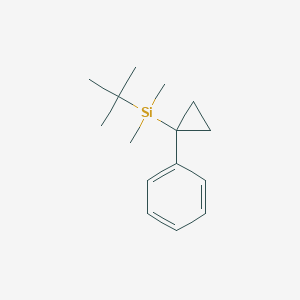

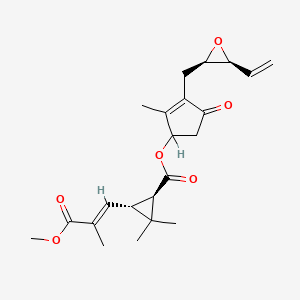
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
